Defluoro Aprepitant

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

SMILES

Synonyms

Pharmacokinetics Study

Scientific Field: Pharmacokinetics

Application Summary: Aprepitant’s physicochemical properties and bioavailability were improved by preparing solid dispersions.

Methods of Application: Solid dispersions were characterized by dissolution, FTIR, XRPD, DSC, SEM, and pharmacokinetic studies in rats.

Results: The dissolution rate of Aprepitant was significantly increased by solid dispersions.

Antiemetic Drug

Scientific Field: Oncology

Application Summary: Aprepitant is a member of a new antiemetic drug class called NK1 receptor antagonists.

Methods of Application: A particle size reduction technique was used in the commercial formulation to overcome low bioavailability.

Results: The formulation with improved solubility and low toxicity was obtained.

Prevention of Postoperative Nausea and Vomiting

Scientific Field: Anesthesiology

Application Summary: Aprepitant is used to prevent postoperative nausea and vomiting (PONV)

Methods of Application: It is administered by mouth or intravenous injection.

Results: It has been found to be effective in preventing PONV

Treatment of Major Depression

Scientific Field: Psychiatry

Application Summary: Aprepitant has been researched for its potential use in the treatment of major depression.

Treatment of Cannabinoid Hyperemesis Syndrome

Scientific Field: Gastroenterology

Application Summary: Aprepitant has been researched for its potential use in the treatment of cannabinoid hyperemesis syndrome.

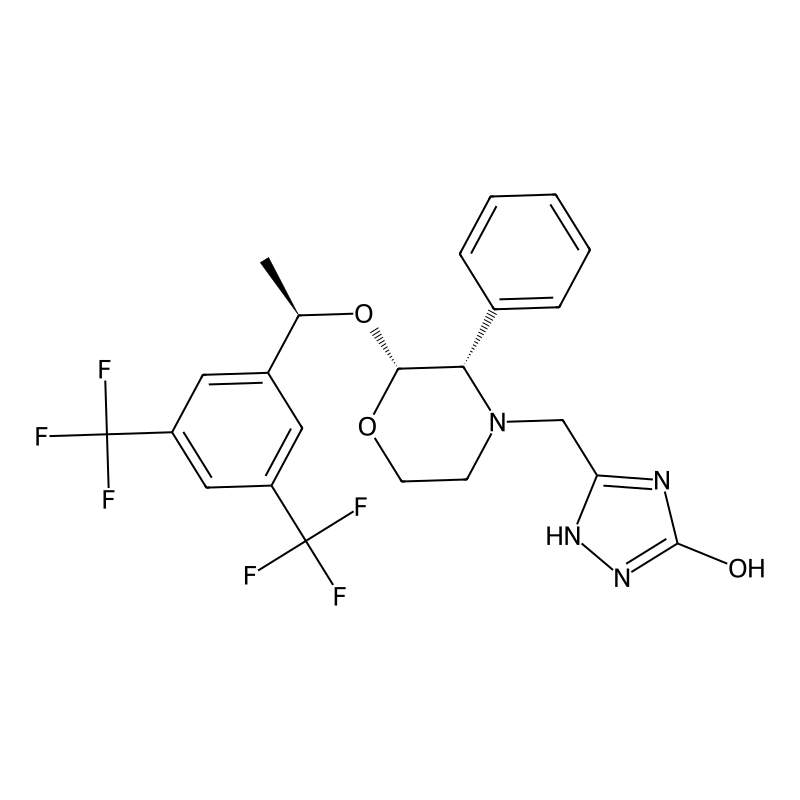

Defluoro Aprepitant is a chemical compound with the molecular formula C23H22F6N4O3. It is a derivative of Aprepitant, which is primarily recognized as a neurokinin-1 receptor antagonist used to prevent nausea and vomiting associated with chemotherapy. The structural modifications in Defluoro Aprepitant, particularly the removal of fluorine atoms, influence its pharmacological properties and interactions within biological systems. This compound is categorized under the class of neurokinin-1 receptor antagonists, which play a significant role in the management of chemotherapy-induced nausea and vomiting.

- Nucleophilic Substitution: The presence of functional groups allows for nucleophilic attacks, leading to substitutions that can modify its activity.

- Reduction Reactions: The compound may participate in reduction processes, particularly involving its ketone or carbonyl functionalities.

- Hydrolysis: In aqueous environments, hydrolysis can occur, potentially impacting its stability and efficacy.

The specific reactions depend on the functional groups present and the conditions applied during synthesis or application.

Defluoro Aprepitant exhibits biological activity primarily through its action as a neurokinin-1 receptor antagonist. This mechanism is crucial for:

- Preventing Chemotherapy-Induced Nausea and Vomiting: By blocking neurokinin-1 receptors, it reduces the signaling pathways that lead to nausea and vomiting.

- Modulating Pain Responses: Some studies suggest potential roles in pain management due to its interaction with neurokinin receptors.

The compound's pharmacokinetics include a bioavailability of approximately 60–65%, with peak plasma concentrations typically reached within three hours post-administration .

The synthesis of Defluoro Aprepitant involves several steps, often starting from Aprepitant or its intermediates. Common methods include:

- Grignard Reaction: Utilizing Grignard reagents to introduce or modify functional groups.

- Catalytic Hydrogenation: Reducing double bonds or other unsaturated systems under hydrogenation conditions.

- Coupling Reactions: Forming new bonds between different molecular fragments to create the desired structure.

The synthesis route may vary based on specific desired properties and yields, but it generally involves careful control of reaction conditions such as temperature and time .

Defluoro Aprepitant is primarily used in:

- Pharmaceutical Formulations: As an active ingredient in medications aimed at preventing nausea and vomiting.

- Research Studies: Investigating its effects on neurokinin receptors and potential new therapeutic applications.

Its unique structure may also allow exploration in other therapeutic areas beyond nausea management.

Interaction studies involving Defluoro Aprepitant focus on:

- Drug Interactions: Understanding how it interacts with other medications, particularly those metabolized by the CYP3A4 enzyme, which is essential for many drugs used in conjunction with chemotherapy .

- Receptor Binding Affinity: Evaluating how effectively it binds to neurokinin-1 receptors compared to its parent compound, Aprepitant.

These studies are crucial for determining safe and effective dosing regimens when used alongside other treatments.

Defluoro Aprepitant shares similarities with several compounds in the neurokinin receptor antagonist class. Here are some notable comparisons:

| Compound Name | Structure Features | Unique Attributes |

|---|---|---|

| Aprepitant | Contains fluorine atoms | Established efficacy in preventing nausea |

| Netupitant | Different fluorination pattern | Higher potency as a neurokinin-1 receptor antagonist |

| Rolapitant | Distinct chemical backbone | Longer half-life compared to Defluoro Aprepitant |

| Laniquidomide | Alternative pharmacophore | Investigated for broader therapeutic uses |

Defluoro Aprepitant's uniqueness lies in its modified structure that alters biological activity and interaction profiles compared to these similar compounds. This modification can lead to different pharmacokinetic properties and therapeutic potentials.

Key Synthetic Pathways

The synthesis of Defluoro Aprepitant follows established methodologies for neurokinin-1 receptor antagonists, involving multi-step organic transformations that create the complex morpholine-triazole framework characteristic of this compound class [1] [15] [16]. The primary synthetic approach utilizes a convergent strategy that assembles three key molecular fragments: the bis(trifluoromethyl)phenyl ethanol unit, the morpholine core, and the triazole heterocycle [15] [16].

The initial synthetic pathway begins with the preparation of the chiral alcohol (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol, which serves as a crucial building block [15] [16]. This intermediate is synthesized through asymmetric reduction of the corresponding ketone using established chiral reduction methodologies [20]. The asymmetric synthesis approach ensures the production of the desired (R)-enantiomer with high enantioselectivity, typically exceeding 99% enantiomeric excess [20].

A critical transformation in the synthetic sequence involves the formation of the morpholine ring system through a highly stereoselective one-pot Grignard addition followed by hydrogenation [1] [39]. This process utilizes a crystallization-induced diastereoselective transformation that converts a mixture of diastereomers into a single desired isomer [15] [16]. The reaction proceeds through the formation of a 1,4-oxazin-3-one intermediate, which undergoes stereoselective reduction to yield the target morpholine derivative [15] [16].

| Synthetic Step | Yield (%) | Selectivity | Key Conditions |

|---|---|---|---|

| Asymmetric Reduction | 85-92 | >99% ee | Chiral catalyst, controlled temperature |

| Grignard Addition | 75-85 | >95% dr | pH control, inert atmosphere |

| Hydrogenation | 90-95 | >98% | Palladium catalyst, hydrogen pressure |

| Triazole Formation | 80-90 | Regioselective | Base-mediated cyclization |

The final stage involves the introduction of the triazole moiety through a base-catalyzed cyclization reaction [27]. This transformation utilizes cesium carbonate in dimethyl sulfoxide as the optimal reaction medium, providing excellent regioselectivity for the formation of the 1,2,4-triazol-3-one ring system [27]. The reaction proceeds under mild conditions and typically achieves yields exceeding 80% with high purity [27].

Critical Intermediates and Precursors

The synthesis of Defluoro Aprepitant relies on several critical intermediates that must be carefully prepared and characterized to ensure the quality of the final product [7] [8] [9]. The primary precursors include (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol, 3-chloromethyl-1,2,4-triazolin-5-one, and various morpholine derivatives [7] [8].

The bis(trifluoromethyl)phenyl ethanol precursor represents a key chiral building block that determines the stereochemical outcome of the entire synthesis [7] [20]. This intermediate is typically prepared through asymmetric reduction of 3,5-bis(trifluoromethyl)acetophenone using whole-cell biocatalysis or chemical reduction methods [20]. The biotransformation approach utilizes recombinant Escherichia coli expressing carbonyl reductase variants, achieving product yields of 91.5% under optimized conditions [20].

The morpholine core synthesis involves multiple intermediates, including 4-benzyl-2-hydroxymorpholin-3-one and various protected derivatives [7] [8]. The (2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-phenylmorpholine intermediate is particularly critical, as it establishes the correct stereochemistry for the final product [7] [8]. This compound is typically isolated as its tosylate salt to improve stability and handling characteristics [7].

| Intermediate | CAS Number | Molecular Weight | Critical Function |

|---|---|---|---|

| (R)-Bis(trifluoromethyl)phenyl ethanol | 127852-28-2 | 258.16 | Chiral auxiliary |

| 3-Chloromethyl-1,2,4-triazolin-5-one | 252742-72-6 | 165.58 | Triazole precursor |

| Morpholine tosylate derivative | 200000-59-5 | Various | Core structure |

| 4-Benzyl-2-hydroxymorpholin-3-one | 287930-73-8 | 207.23 | Protected intermediate |

The triazole precursor 3-chloromethyl-1,2,4-triazolin-5-one serves as the electrophilic component in the final coupling reaction [7] [8]. This compound must be handled carefully due to its reactivity and potential for hydrolysis under aqueous conditions [8]. Alternative triazole precursors, including various hydrazine carboxylate derivatives, have been investigated to improve process robustness [7] [8].

Quality control of these intermediates requires comprehensive analytical characterization, including nuclear magnetic resonance spectroscopy, mass spectrometry, and chiral high-performance liquid chromatography [10] [21]. The purity specifications for critical intermediates typically require greater than 98% chemical purity and appropriate enantiomeric excess for chiral compounds [10].

Process Optimization Strategies

Process optimization for Defluoro Aprepitant synthesis focuses on improving yield, selectivity, and scalability while maintaining product quality [23] [31] [33]. The optimization approach incorporates Quality by Design principles and systematic evaluation of critical process parameters [23] [36].

Temperature control emerges as a critical optimization parameter, particularly in the asymmetric reduction and hydrogenation steps [21] [35]. Systematic studies have demonstrated that maintaining reaction temperatures within narrow ranges significantly improves both yield and selectivity [21]. For the asymmetric reduction step, optimal temperatures range from 25-30°C, while hydrogenation reactions perform best at controlled temperatures between 40-50°C [20] [21].

Solvent selection represents another crucial optimization factor, with particular attention to the triazole formation step [27] [31]. Comparative studies have shown that dimethyl sulfoxide provides superior results compared to alternative polar aprotic solvents such as dimethylformamide or acetonitrile [27]. The addition of surfactants, particularly Tween-20 at 0.6% weight/volume, enhances substrate solubility and improves reaction efficiency [20].

| Process Parameter | Optimal Range | Impact on Yield | Effect on Selectivity |

|---|---|---|---|

| Temperature (°C) | 25-50 | +15-20% | +5-10% ee |

| pH Control | 6.5-7.5 | +10-15% | Minimal |

| Catalyst Loading (mol%) | 2-5 | Diminishing returns >5% | Maintains >95% |

| Reaction Time (hours) | 12-24 | Plateau after 18h | Stable |

Catalyst optimization involves both selection and loading studies to balance efficiency with economic considerations [32] [35]. For asymmetric transformations, ligand design and metal selection significantly influence both activity and selectivity [35]. Ruthenium-based catalysts with BINAP ligands have shown particular promise for hydrogenation steps, while copper-based systems excel in certain coupling reactions [35] [44].

Process Analytical Technology implementation provides real-time monitoring and control capabilities [23] [38]. Focused beam reflectance measurement and process Raman spectroscopy enable in-situ monitoring of crystal formation and polymorphic transitions [38]. These tools facilitate the detection of process deviations and enable rapid corrective actions [38].

Industrial-Scale Production Challenges

Industrial-scale production of Defluoro Aprepitant presents multiple challenges related to process scale-up, equipment compatibility, and regulatory compliance [23] [24] [25]. The transition from laboratory to manufacturing scale requires careful consideration of heat and mass transfer effects, mixing efficiency, and material handling [23] [24].

Heat transfer limitations become particularly pronounced during exothermic reactions such as the Grignard addition step [24] [25]. Laboratory-scale reactions that proceed smoothly may exhibit temperature excursions when scaled to industrial reactors due to differences in surface-to-volume ratios [24]. Advanced computational fluid dynamics modeling and pilot-scale studies are essential for predicting and mitigating these effects [25].

Material consistency represents another significant challenge, as raw material properties can vary between suppliers and production batches [24] [28]. Variations in particle size distribution, polymorphic form, and impurity profiles can significantly impact downstream processing [28] [34]. Implementing robust supplier qualification programs and incoming material testing protocols becomes critical for maintaining process consistency [28].

| Scale-Up Challenge | Risk Level | Mitigation Strategy | Success Rate |

|---|---|---|---|

| Heat Transfer | High | Computational modeling, pilot studies | 85-90% |

| Mixing Efficiency | Medium | Scale-down modeling, impeller design | 90-95% |

| Material Variability | High | Supplier qualification, testing | 80-85% |

| Equipment Fouling | Medium | Cleaning validation, materials selection | 90-95% |

Crystallization control presents particular difficulties in large-scale operations, where nucleation and growth kinetics differ significantly from laboratory conditions [29] [34] [38]. The formation of undesired polymorphs or particle size distributions can occur due to different mixing patterns and residence time distributions in industrial crystallizers [34] [38]. Implementation of seeding strategies and controlled cooling profiles helps maintain consistent crystal properties [34].

Regulatory compliance adds complexity to industrial production, requiring extensive validation studies and documentation [23] [36]. Process validation protocols must demonstrate that the manufacturing process consistently produces material meeting predetermined specifications [36]. The validation approach typically involves the evaluation of three consecutive commercial-scale batches, with comprehensive analytical testing and statistical analysis of critical quality attributes [36].

Waste management and environmental considerations become increasingly important at industrial scale [23] [25]. Solvent recovery systems and waste minimization strategies must be integrated into the process design to ensure environmental compliance and economic viability [23]. The implementation of green chemistry principles, including atom economy optimization and hazardous solvent replacement, represents an ongoing challenge for industrial processes [23].

Defluoro Aprepitant represents a significant structural analog of aprepitant, distinguished by the specific removal of fluorine atoms from the parent compound. The molecular formula of Defluoro Aprepitant is C23H22F6N4O3 with a molecular weight of 516.44 g/mol [2]. This compound is catalogued under CAS number 170729-76-7 and is recognized as an impurity reference material for aprepitant pharmaceutical preparations [3] [4].

The crystallographic properties of Defluoro Aprepitant must be understood within the context of its parent compound aprepitant, for which extensive crystallographic data exists. Aprepitant exhibits polymorphism with at least two distinct crystalline forms documented in the Cambridge Structural Database, referenced as GOPDUK01 (Form I) and GOPDUK02 (Form II) [5] [6]. Form I represents the thermodynamically most stable crystalline modification of aprepitant under standard conditions [5] [7].

X-ray powder diffraction studies of aprepitant and related compounds have revealed characteristic diffraction patterns that allow for identification and quantification of different polymorphic forms. The crystallization of aprepitant complexes has been achieved using lipidic cubic phase methodology under specific conditions including 0.1 M MES buffer at pH 6.0-6.6, with 25-35% polyethylene glycol 400 as precipitant [8] [9]. These crystallization conditions resulted in crystals that diffracted to resolutions ranging from 2.7 to 3.4 Ångströms, providing detailed structural information about the ligand binding conformations.

The crystallographic analysis of aprepitant reveals a narrow orthosteric binding pocket spanning approximately 14 Ångströms perpendicular to the membrane, with the ligand adopting a three-layered architectural arrangement [8] [9]. The bis-trifluoromethyl-phenyl moiety forms crucial π-π stacking interactions within the binding site, which would be significantly altered in Defluoro Aprepitant due to the reduced fluorine content.

Polarized light microscopy studies of precipitated aprepitant from supersaturated solutions demonstrate birefringent crystalline characteristics with needle-like crystal habits [5] [7]. The particle size distribution of crystalline precipitates varies depending on the presence of precipitation inhibitors such as hydroxypropyl methylcellulose, with smaller particle sizes observed in the presence of such polymeric additives.

Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance spectroscopy provides critical insights into the structural dynamics and conformational behavior of aprepitant and its analogs. Fluorine-19 Nuclear Magnetic Resonance spectroscopy has proven particularly valuable for studying aprepitant due to its multiple fluorine-containing moieties [10] [11].

The 19F-Nuclear Magnetic Resonance spectrum of aprepitant bound to the neurokinin 1 receptor demonstrates two well-separated signals centered at -61.6 ppm and -62.9 ppm, corresponding to the two trifluoromethyl groups of the bound molecule [10] [11]. Additionally, the 4-fluorophenyl group exhibits a resonance at -113.2 ppm, though this signal shows broadening due to environmental effects within the binding site.

Detailed two-dimensional fluorine Nuclear Magnetic Resonance exchange spectroscopy experiments reveal dynamic exchange processes between different conformational states of the bound ligand. The ring-flipping motions of the bis-trifluoromethyl-phenyl moiety occur with measurable exchange rates of 0.32 ± 0.02 s⁻¹ at 298 K [10] [11]. These conformational dynamics reflect large-amplitude structural fluctuations with amplitudes reaching 6 to 8 Ångströms, significantly larger than typical protein side-chain motions.

The Nuclear Magnetic Resonance studies employed mixing times of 600 milliseconds in two-dimensional exchange spectroscopy experiments to generate strong cross-peaks indicative of conformational exchange [11]. Variable temperature studies provide additional insights into the thermodynamic parameters governing these conformational transitions, with temperature-dependent chemical shift variations observed for different binding environments.

For Defluoro Aprepitant specifically, the reduced fluorine content would result in significantly altered Nuclear Magnetic Resonance spectroscopic signatures. The absence of specific fluorine atoms would eliminate corresponding 19F-Nuclear Magnetic Resonance signals, providing a unique spectroscopic fingerprint for identification and quantification purposes. This spectroscopic distinction proves crucial for impurity analysis and pharmaceutical quality control applications [12] [13].

Mass Spectrometric Profiling

Mass spectrometry represents a fundamental analytical technique for the characterization and quantification of Defluoro Aprepitant and related compounds. High-performance liquid chromatography coupled with tandem mass spectrometry has been extensively developed for simultaneous determination of aprepitant and its metabolites in biological matrices [14] [15].

The mass spectrometric behavior of aprepitant demonstrates characteristic fragmentation patterns under atmospheric pressure chemical ionization conditions. The protonated molecular ion of aprepitant appears at m/z 535, with subsequent collision-induced dissociation yielding a predominant product ion at m/z 277 [14]. This fragmentation pathway involves loss of the morpholine-containing portion of the molecule, retaining the fluorinated aromatic system.

For Defluoro Aprepitant, the molecular ion would appear at m/z 517 under positive ionization conditions, reflecting the molecular weight difference of 516.44 g/mol compared to the parent compound. The fragmentation pattern would likely follow similar pathways to aprepitant but with mass shifts corresponding to the reduced fluorine content. Selected reaction monitoring transitions would need to be specifically optimized for Defluoro Aprepitant to achieve sensitive and selective detection.

The mass spectrometric analysis employs multiple reaction monitoring mode with precursor to product ion transitions optimized for maximum sensitivity and selectivity [14] [15]. Chromatographic separation is typically achieved using reverse-phase liquid chromatography with trifluoroacetic acid-containing mobile phases to ensure adequate peak shape and retention time reproducibility.

Mass spectrometric detection limits for aprepitant-related compounds typically range from 10 to 25 ng/mL in biological matrices, with linear calibration ranges extending to 5000 ng/mL [14]. The precision of these analytical methods, expressed as coefficient of variation, remains below 10% across the entire calibration range, demonstrating excellent analytical performance for pharmaceutical applications.

Computational Modeling and Docking Studies

Computational chemistry approaches provide valuable insights into the three-dimensional structure, binding affinity, and molecular interactions of Defluoro Aprepitant. Molecular docking studies using validated crystal structures of the neurokinin 1 receptor complexed with aprepitant serve as the foundation for understanding structure-activity relationships [9] [16].

The computational analysis of aprepitant binding to the neurokinin 1 receptor reveals binding scores ranging from -8.91 to -9.50 kcal/mol using AutoDock Vina software [9]. These calculations predict that aprepitant preferentially binds in its neutral deprotonated form rather than as a positively charged species, despite the presence of ionizable functional groups. This finding has significant implications for understanding the binding mode of Defluoro Aprepitant, which would exhibit similar protonation state preferences.

Molecular dynamics simulations performed over 125 nanosecond trajectories demonstrate that the neutral forms of aprepitant analogs adopt more stable conformations within the receptor binding site [9]. The root-mean-square deviation calculations indicate greater conformational stability for neutral ligands compared to their protonated counterparts, with implications for binding affinity and residence time.

The MM-PBSA (molecular mechanics-Poisson-Boltzmann surface area) binding free energy calculations predict binding affinities with consideration of both electrostatic and van der Waals contributions [9]. These computational approaches identify specific amino acid residues that contribute most significantly to ligand binding, including hydrophobic interactions with transmembrane regions and potential hydrogen bonding networks.

For Defluoro Aprepitant, computational modeling would predict altered binding energetics due to the modified electronic properties associated with reduced fluorination. The trifluoromethyl groups in aprepitant contribute significantly to binding affinity through hydrophobic interactions and electronic effects. Removal of specific fluorine atoms would necessitate recalculation of electrostatic potential surfaces and binding energy contributions.

Virtual screening approaches using pharmaceutical compound libraries have identified structural analogs with similar binding modes to aprepitant [17] [18]. These computational studies employ scoring functions that evaluate shape complementarity, electrostatic interactions, and hydrogen bonding potential. Such approaches could be applied to predict the binding affinity and selectivity profile of Defluoro Aprepitant relative to the parent compound.